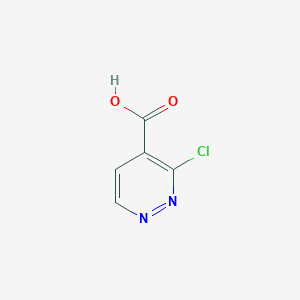

3-Chloropyridazine-4-carboxylic acid

描述

Overview of Pyridazine (B1198779) Heterocycles in Medicinal Chemistry and Organic Synthesis

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in the fields of medicinal chemistry and organic synthesis. nih.govbenthamdirect.com Its unique physicochemical properties distinguish it from other diazines, such as pyrimidine (B1678525) and pyrazine, making it a valuable component in the design of novel bioactive molecules. nih.gov

Historical Context and Evolution of Pyridazine Research

The first synthesis of a pyridazine derivative was achieved by Emil Fischer in 1886 through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent, unsubstituted pyridazine heterocycle was later prepared via the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org Early research focused on understanding the fundamental chemistry and properties of this novel heterocyclic system. However, it was the discovery of the biological activities of pyridazine-containing compounds that significantly accelerated research in this area. liberty.edu Over the decades, the evolution of synthetic methodologies has allowed for the creation of a vast library of pyridazine derivatives, leading to their investigation across a wide spectrum of therapeutic areas, including their use as building blocks for agrochemicals and pharmaceuticals. rjptonline.orgresearchgate.net

Significance of Pyridazine Scaffolds in Bioactive Molecules

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in potent, biologically active compounds. nih.govnih.gov This significance stems from a unique combination of physicochemical properties inherent to the pyridazine ring. nih.gov

Key properties contributing to its bioactivity include:

Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment, which enhances polarity and can reduce lipophilicity, a favorable property for improving the pharmacokinetic profile of drug candidates. nih.gov

Hydrogen Bonding Capacity: The two nitrogen atoms act as robust hydrogen bond acceptors, enabling strong and sometimes dual interactions with biological targets like proteins. This interaction potential is crucial for molecular recognition and binding affinity. nih.gov

Modulation of Physicochemical Properties: The electron-withdrawing nature of the pyridazine ring can influence the properties of its substituents. blumberginstitute.org This allows chemists to fine-tune the acidity, basicity, and reactivity of attached functional groups to optimize drug-target interactions. blumberginstitute.org

Scaffolding and Vectorial Display: The pyridazine ring provides a rigid framework that allows for the precise spatial arrangement of various substituents, offering four distinct vectors for chemical modification. nih.gov

These properties have been exploited in the development of numerous therapeutic agents. The pyridazine core is found in drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. rjptonline.orgresearchgate.netnih.gov

Table 1: Examples of Marketed Drugs Containing a Pyridazine or Fused Pyridazine Scaffold

| Drug Name | Therapeutic Area | Role of Pyridazine Scaffold |

|---|---|---|

| Minaprine | Antidepressant (withdrawn) | Core structural component. nih.govwikipedia.org |

| Hydralazine | Antihypertensive | Part of the fused phthalazine (B143731) system. nih.govnih.gov |

| Relugolix | Advanced Prostate Cancer | Core scaffolding element. nih.gov |

| Deucravacitinib | Plaque Psoriasis | Core scaffolding element. nih.gov |

| Ponatinib | Leukemia | Part of the fused imidazo[1,2-b]pyridazine (B131497) system. nih.govacs.org |

| Risdiplam | Spinal Muscular Atrophy | Part of the fused imidazo[1,2-b]pyridazine system. nih.gov |

Role of Halogenated Pyridazines in Pharmaceutical Development

Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into a molecule, is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. mdpi.comnih.gov When applied to pyridazine scaffolds, this modification can profoundly impact a molecule's properties. researchgate.net

The introduction of halogens, such as chlorine, serves several key purposes:

Improved Binding Affinity: Halogen atoms can participate in "halogen bonds," a type of non-covalent interaction where the halogen acts as a Lewis acid, interacting with electron-rich pockets in a biological target. nih.govacs.org This can significantly increase the binding affinity and selectivity of a drug.

Enhanced Membrane Permeability: By increasing lipophilicity, halogenation can improve a molecule's ability to cross biological membranes, which is critical for reaching its site of action. mdpi.comresearchgate.net

Metabolic Stability: Halogens can block sites on a molecule that are susceptible to metabolic degradation by enzymes in the body, thereby increasing the drug's half-life and duration of action. researchgate.net

Modulation of Electronic Properties: As electron-withdrawing groups, halogens can alter the electronic distribution of the pyridazine ring, influencing its reactivity and the pKa of nearby functional groups. nih.gov

The strategic placement of halogens on the pyridazine ring has been instrumental in the development of various bioactive compounds, including herbicides like pyridate (B1679944) and several pharmaceutical agents. wikipedia.orgnih.gov

Specific Research Focus on 3-Chloropyridazine-4-carboxylic acid

Within the broad class of pyridazine derivatives, this compound has emerged as a compound of significant interest for chemical and pharmaceutical research. This molecule uniquely combines the features of a halogenated heterocycle with a carboxylic acid functional group, creating a versatile chemical building block.

Rationale for Investigating this Specific Pyridazine Derivative

The scientific rationale for focusing on this compound is rooted in the strategic combination of its three key structural components: the pyridazine core, the chloro substituent, and the carboxylic acid group.

Pyridazine Core: Provides the foundational heterocyclic scaffold with its inherent physicochemical advantages, including its specific geometry and hydrogen-bonding capabilities. nih.gov

Chloro Substituent: The chlorine atom at the 3-position acts as a crucial reactive handle. It can be readily displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of a wide range of functional groups (e.g., amines, ethers, thiols), making it an invaluable intermediate for constructing more complex molecules and chemical libraries. nih.govresearchgate.net Furthermore, the chloro group imparts the typical benefits of halogenation, potentially enhancing binding interactions and metabolic stability in final target compounds. mdpi.comacs.org

Carboxylic Acid Group: The carboxylic acid at the 4-position is a key functional group in its own right. It can be converted into other functionalities such as esters, amides, or acid chlorides, providing another site for molecular elaboration. nih.gov The carboxylic acid itself can also act as a critical pharmacophore, forming strong ionic and hydrogen bond interactions with biological targets.

This trifunctional arrangement makes this compound a highly versatile synthon for the synthesis of novel, highly substituted pyridazine derivatives with potential applications in drug discovery and materials science.

Table 2: Physicochemical Property Comparison of Diazine Heterocycles

| Property | Pyridine (B92270) | Pyridazine | Pyrimidine | Pyrazine |

|---|---|---|---|---|

| Dipole Moment (D) | 2.22 | ~4.22 | 2.33 | 0 |

| Boiling Point (°C) | 115 | 208 | 123 | 115 |

| pKa (conjugate acid) | 5.25 | 2.33 | 1.3 | 0.6 |

| Aromaticity Index (IA) | 86 | 79 | N/A | N/A |

Data compiled from various sources. nih.govwikipedia.orgblumberginstitute.org

Potential Research Gaps and Opportunities

While this compound is recognized as a useful synthetic intermediate, several areas remain underexplored, presenting opportunities for future research.

Biological Profiling: There is a notable gap in the literature regarding the intrinsic biological activity of this compound itself. A comprehensive screening of the compound against various biological targets (e.g., kinases, proteases, metabolic enzymes) could reveal novel, unforeseen activities and establish it as a lead compound rather than just an intermediate.

Exploration of Novel Derivatives: Although its utility as a building block is established, the full chemical space accessible from this starting material has not been exhaustively explored. There is an opportunity to synthesize and test novel classes of derivatives, particularly those resulting from creative or unconventional transformations of the chloro and carboxylic acid groups.

Application in Materials Science: The rigid, polar, and functionalized nature of the molecule suggests potential applications beyond medicinal chemistry. Research could be directed towards its use in the synthesis of novel polymers, organic semiconductors, or metal-organic frameworks (MOFs), where its electronic and coordination properties could be advantageous. liberty.edu

Development of Greener Synthetic Routes: Investigating more sustainable and efficient methods for the synthesis of this compound itself could be a valuable contribution, reducing the environmental impact and cost of its production for broader research and development applications.

Addressing these research gaps could unlock the full potential of this compound, expanding its role from a simple chemical reagent to a key molecule in the development of new medicines and advanced materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloropyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-2-7-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIPMDIMBLOAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617946 | |

| Record name | 3-Chloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023307-42-7 | |

| Record name | 3-Chloropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloropyridazine 4 Carboxylic Acid

Strategic Approaches to Pyridazine (B1198779) Core Construction with Halogenation

The formation of the pyridazine ring itself is a critical step. Classical methods often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). acs.org More contemporary approaches offer greater control over substitution patterns and functional group tolerance.

Achieving regioselective chlorination of the pyridazine ring is paramount for the synthesis of 3-Chloropyridazine-4-carboxylic acid. The electron-deficient nature of the pyridazine ring makes direct electrophilic substitution challenging. Therefore, indirect methods or the use of activated precursors are often employed.

One common strategy involves the use of pyridazinone precursors. For instance, a pyridazin-3(2H)-one can be converted to the corresponding 3-chloropyridazine (B74176) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This reaction proceeds via the lactim tautomer of the pyridazinone. The regioselectivity is dictated by the initial position of the carbonyl group in the pyridazinone ring.

Modern approaches to regioselective functionalization of pyridine (B92270) rings, which can be conceptually extended to pyridazines, include transition-metal-catalyzed C-H activation and the use of directing groups. nih.govnih.gov While specific examples for the direct C-3 chlorination of pyridazine-4-carboxylic acid are not abundant in readily available literature, the principles of directed C-H functionalization represent a promising avenue for future research in this area. Another strategy involves the use of pyridyne intermediates, which can allow for the regioselective introduction of substituents. nih.gov

The carboxylic acid group at the 4-position can be introduced either during the ring formation or by functionalization of a pre-existing pyridazine ring.

A classical approach to forming the pyridazine ring with a carboxylic acid precursor involves the cyclocondensation of a dicarbonyl compound bearing a nitrile or ester group with hydrazine. Subsequent hydrolysis then yields the desired carboxylic acid. For example, the reaction of a β-ketoester with an aryldiazonium salt can lead to a hydrazone intermediate that cyclizes to a pyridazinone with an ester group, which can then be hydrolyzed. nih.gov

More direct and modern methods focus on the functionalization of the pyridazine ring itself. One of the most effective methods for introducing a carboxylic acid group is through the oxidation of an alkyl group, typically a methyl group, at the desired position. This will be discussed in more detail in section 2.2.1.1. Another powerful method is the hydrolysis of a nitrile group. The synthesis of 3-chloropyridazine-4-carbonitrile (B72934), a key precursor, followed by its hydrolysis, represents a viable and often high-yielding route to this compound. google.comlibretexts.org

The synthesis of substituted pyridazine carboxylic acids has evolved from classical, often multi-step procedures with harsh conditions, to more efficient and selective modern methods.

| Feature | Classical Routes | Modern Routes |

| Starting Materials | Often simple, readily available dicarbonyl compounds and hydrazine derivatives. acs.org | More complex and functionalized precursors, allowing for more direct installation of desired groups. nih.govmdpi.com |

| Regioselectivity | Can be difficult to control, often leading to mixtures of isomers. | High degree of regioselectivity through the use of directing groups, specific catalysts, or pre-functionalized starting materials. nih.govnih.gov |

| Reaction Conditions | Often require harsh conditions, such as high temperatures and strong acids or bases. | Milder reaction conditions, often employing transition-metal catalysts or photoredox catalysis. mdpi.com |

| Functional Group Tolerance | Limited, as many functional groups are not stable under the harsh reaction conditions. | Broader functional group tolerance, allowing for the synthesis of more complex molecules. |

| Efficiency | Can be lower yielding with more side products. | Generally higher yields and cleaner reactions. |

Table 1: Comparison of Classical and Modern Synthetic Routes to Substituted Pyridazine Carboxylic Acids

Classical routes, while still valuable, often suffer from a lack of regioselectivity and harsh reaction conditions. For example, the direct chlorination of a pyridazine ring can lead to a mixture of products. Modern methods, such as transition-metal-catalyzed cross-coupling and C-H activation, offer much greater control and efficiency. mdpi.com However, these modern methods may require more complex and expensive catalysts and starting materials.

Detailed Synthesis of this compound and its Precursors

Two primary multi-step synthetic sequences have emerged as practical routes to this compound: the oxidation of a substituted pyridazine and the hydrolysis of a nitrile precursor.

A reliable method for the synthesis of this compound involves the oxidation of a 3-chloro-4-methylpyridazine (B39997) precursor. This method is analogous to a patented process for the synthesis of 6-chloropyridazine-3-carboxylic acid. google.com

The general reaction scheme is as follows:

Step 1: Synthesis of 3-chloro-6-methylpyridazine (B130396) (Example for a related compound) A patent describes the preparation of 6-chloropyridazine-3-carboxylic acid starting from 3-chloro-6-methylpyridazine. google.com In this process, 3-chloro-6-methylpyridazine is added to sulfuric acid in an ice bath.

Step 2: Oxidation An oxidizing agent, such as potassium dichromate or potassium permanganate, is added in portions while stirring. The reaction is then allowed to proceed at a temperature between 20-80°C. google.com The oxidation of the methyl group to a carboxylic acid is a robust and well-established transformation.

Step 3: Work-up and Isolation After cooling, the reaction mixture is diluted with ice water, and the product is extracted with an organic solvent like ethyl acetate (B1210297). The combined organic extracts are dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization to yield the desired 6-chloropyridazine-3-carboxylic acid. google.com A similar procedure can be envisioned for the oxidation of 3-chloro-4-methylpyridazine to yield this compound.

| Oxidizing Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium Dichromate | 50 | 2 | 65 | google.com |

| Potassium Permanganate | 80 | 2 | 52 | google.com |

Table 2: Oxidation of 3-chloro-6-methylpyridazine to 6-chloropyridazine-3-carboxylic acid (Data for a related compound)

Another highly relevant synthetic pathway proceeds through the hydrolysis of 3-chloropyridazine-4-carbonitrile.

Step 1: Synthesis of 3-chloropyridazine-4-carbonitrile This key intermediate can be synthesized through various methods, although specific literature procedures are not extensively detailed. It is commercially available from several suppliers, indicating that efficient synthetic routes exist.

Step 2: Hydrolysis of 3-chloropyridazine-4-carbonitrile The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org A Chinese patent describes the hydrolysis of a related compound, 4-amino-3,5,6-trichloropyridine-2-carbonitrile, to the corresponding carboxylic acid using either sulfuric acid or potassium hydroxide. google.com

Acidic Hydrolysis: The nitrile is heated with a mineral acid, such as sulfuric acid, typically at elevated temperatures (e.g., 95-100°C) for several hours. After the reaction is complete, the mixture is cooled and diluted with water, leading to the precipitation of the carboxylic acid. google.com

Alkaline Hydrolysis: The nitrile is heated with a base, such as potassium hydroxide, in a suitable solvent. After the reaction, the mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. google.com

These established hydrolysis methods for related chloro-substituted heterocyclic nitriles provide a strong basis for the development of a high-yielding procedure for the conversion of 3-chloropyridazine-4-carbonitrile to this compound.

Multi-step Synthetic Sequences

Halogenation of Pyridazine Precursors

The introduction of a chlorine atom at the 3-position of the pyridazine ring is a critical step in the synthesis of the target molecule. This is typically achieved through the halogenation of a suitable pyridazine precursor, often a pyridazinone derivative. A common method involves the treatment of a pyridazin-3(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃). For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been successfully converted to their corresponding 3-chloropyridazine derivatives using POCl₃. nih.gov This transformation proceeds by converting the enolizable ketone of the pyridazinone into a chloro substituent.

Another strategy for the halogenation of pyridine rings, which can be conceptually applied to pyridazines, involves the conversion of the heterocycle into an N-oxide. Subsequent treatment with a phosphorus halide reagent, such as PCl₃ or POCl₃, can then selectively introduce a halogen at a position activated by the N-oxide group. nih.gov While direct examples for this compound are not detailed, this methodology represents a viable synthetic pathway.

Furthermore, the development of novel phosphine (B1218219) reagents has enabled the selective halogenation of pyridines at the 4-position. nih.govnih.gov These methods involve the formation of a phosphonium (B103445) salt which is then displaced by a halide nucleophile. nih.govnih.gov Computational studies on these reactions suggest an SNAr-type mechanism. nih.gov Although developed for pyridines, the principles of activating a specific position towards nucleophilic substitution by a halide could be adapted for the synthesis of halopyridazines.

Formation of the Pyridazine Ring System

The fundamental structure of the target compound, the pyridazine ring, is typically constructed through the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or a hydrazine derivative. chemicalbook.com This classical approach remains a cornerstone of pyridazine synthesis. For the preparation of 4-substituted pyridazines, 4-ketoacids are valuable precursors that can react with hydrazines to form the heterocyclic ring. chemicalbook.com

More specifically, the synthesis can commence from maleic hydrazide, a readily available starting material. chemicalbook.com Another versatile method involves the reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) at room temperature, which leads to the formation of 5,6-fused ring pyridazines. liberty.edu

Recent advancements in pyridazine synthesis include copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones. organic-chemistry.org The choice of solvent in these reactions is critical for the outcome; using acetonitrile (B52724) yields 1,6-dihydropyridazines, while acetic acid leads directly to the aromatic pyridazine ring. organic-chemistry.org Another innovative approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazines and silyl (B83357) enol ethers, which can produce highly functionalized pyridazines. organic-chemistry.org These modern methods offer pathways to pyridazine cores that can be further elaborated to this compound.

Catalytic Approaches in Synthesis

Catalytic methods, particularly those employing transition metals and enzymes, have revolutionized the synthesis of complex organic molecules, including pyridazine derivatives. These approaches often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of pyridazine rings. thieme-connect.com Chloropyridazines have been shown to be effective substrates in Suzuki coupling reactions, which involve the reaction of an organohalide with a boronic acid in the presence of a palladium catalyst and a base. thieme-connect.com This demonstrates the feasibility of using 3-chloropyridazine derivatives as building blocks for more complex molecules.

The Suzuki reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the use of water as a solvent, making it an environmentally benign method. thieme-connect.com Other palladium-catalyzed reactions, such as the Stille, Sonogashira, and Heck reactions, have also been utilized to introduce various substituents onto the pyridazine nucleus. thieme-connect.comthieme-connect.com For instance, the synthesis of 3-methoxy-6-phenylpyridazine (B1600435) has been achieved via a Suzuki coupling of 3-chloro-6-methoxypyridazine (B157567) with phenylboronic acid. thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Scaffolds

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-chloro-6-methoxypyridazine, phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, toluene, heat | 3-methoxy-6-phenylpyridazine | 75 | thieme-connect.com |

| 3-chloro-6-aminopyridazine, arylboronic acids | Conventional Suzuki conditions | 3-amino-6-arylpyridazines | 69-84 | thieme-connect.com |

| 5-bromo-6-phenyl-(2H)-pyridazin-3-one (MOM protected), tributylvinyltin | bis(triphenylphosphine)palladium(II) chloride, toluene, 95°C | 5-vinyl-6-phenyl-(2H)-pyridazin-3-one (MOM protected) | High | thieme-connect.com |

| 5-bromo-6-phenyl-(2H)-pyridazin-3-one (MOM protected), alkynes | bis(triphenylphosphine)palladium(II) chloride, CuI, CH₂Cl₂ or ACN, reflux | 5-alkynyl-6-phenyl-(2H)-pyridazin-3-one (MOM protected) | 70-80 | thieme-connect.com |

MOM: Methoxymethyl ether, ACN: Acetonitrile

Enzymatic Hydrolysis for Carboxylic Acid Formation

The final step in the synthesis of this compound from its corresponding ester or nitrile precursor can be achieved with high selectivity under mild conditions using enzymatic hydrolysis. This biocatalytic approach avoids the harsh acidic or basic conditions of chemical hydrolysis, which can lead to side reactions such as decarboxylation, especially in sensitive heterocyclic systems. researchgate.net

A notable example is the use of immobilized α-chymotrypsin for the hydrolysis of alkyl 6-substituted- liberty.eduthieme-connect.comthieme-connect.comtriazolo[4,3-b]pyridazine-3-carboxylates to their corresponding carboxylic acids. researchgate.net This method proved successful where previous chemical hydrolysis attempts failed due to the ready decarboxylation of the product. researchgate.net The enzymatic process allowed for the isolation of the desired carboxylic acid, with decarboxylation being only a minor side reaction. researchgate.net

Enzymes like lipases are also widely used in organic synthesis for the hydrolysis of esters. youtube.com The mechanism of enzyme-catalyzed hydrolysis, for instance by serine hydrolases, involves the formation of a tetrahedral intermediate. sut.ac.th While specific studies on the enzymatic hydrolysis to form this compound are not prevalent, the principles demonstrated with related heterocyclic systems strongly suggest its applicability. The use of enzymes such as those from the Rhodococcus sp. has been shown to chemoselectively hydrolyze nitriles to either amides or carboxylic acids, depending on the substrate. researchgate.net For example, 3-chloropyridazine-4-carbonitrile was converted into the corresponding acid using this biocatalyst. researchgate.net

Optimization of Reaction Conditions and Yields

To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction parameters such as temperature and solvent is essential.

Temperature and Solvent Effects on Reaction Selectivity

The choice of solvent and the reaction temperature can have a profound impact on the outcome of a chemical transformation, influencing reaction rates, equilibria, and the formation of byproducts. In the context of pyridazine synthesis, it has been demonstrated that the solvent can dictate the final product structure. For example, in the Cu(II)-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones, conducting the reaction in acetonitrile (MeCN) yields 1,6-dihydropyridazines, whereas using acetic acid (AcOH) as the solvent leads directly to the formation of the aromatic pyridazine products in good yields. organic-chemistry.org

In a different reaction system, the cycloaddition of a 1-azadiene with benzyne (B1209423), changing the solvent from refluxing 1,2-dichloroethane (B1671644) (DCE) to chlorobenzene (B131634) at a higher temperature completely eliminated the formation of an undesired [2+2] cycloaddition byproduct. researchgate.net Furthermore, the method of reactant addition can also influence the product distribution. In the same study, adding the benzyne precursor in divided doses minimized the formation of another unwanted side product. researchgate.net

When considering the halogenation of pyridazinone precursors, the reaction temperature is a critical parameter. For example, the chlorination of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with phosphorus oxychloride is typically carried out under reflux conditions to ensure complete conversion. nih.gov The following table illustrates the effect of solvent and temperature on reaction selectivity in a relevant cycloaddition reaction.

Table 2: Effect of Solvent and Temperature on the Selectivity of a [4+2] Cycloaddition Reaction

| Entry | Solvent | Temperature | Product 2a Yield (%) | Byproduct 3 Formation | Byproduct 4 Formation | Reference |

| 1 | DCE | Reflux | 33 | Observed | Observed | researchgate.net |

| 2 | Chlorobenzene | Higher Temp. | - | Observed | Eradicated | researchgate.net |

| 3 | Chlorobenzene | Higher Temp. | - | Minimized | Eradicated | researchgate.net |

Product 2a is the desired [4+2] cycloadduct. Byproduct 3 results from a [2+2] cycloaddition of product 2a with benzyne. Byproduct 4 arises from a [2+2] cycloaddition of the starting azadiene with benzyne.

These examples underscore the importance of systematic optimization of reaction conditions to achieve the desired selectivity and yield in the synthesis of complex heterocyclic molecules like this compound.

Purification Techniques for Intermediates and Final Product

The isolation and purification of this compound and its synthetic intermediates are critical steps to ensure the final product's high purity, which is essential for its subsequent applications. A combination of standard and advanced purification techniques is employed, tailored to the specific chemical and physical properties of the compounds at each stage of the synthesis. These methods primarily include recrystallization, chromatography, and extraction.

Recrystallization: This is a fundamental and widely used technique for purifying solid compounds. The choice of solvent is crucial and is determined by the solubility characteristics of the solute; the ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For pyridazine derivatives, including those with carboxylic acid functionalities, solvents such as ethanol (B145695), dioxane, and water are often utilized. nih.govchemrevlett.com The process involves dissolving the crude product in a minimum amount of hot solvent and allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The purity of the resulting crystals can be very high, often exceeding 99%.

Chromatography: Chromatographic methods are powerful tools for separating complex mixtures and purifying compounds to a high degree.

Column Chromatography: This technique is frequently used to purify both intermediates and the final product. Silica (B1680970) gel is a common stationary phase for the separation of polar heterocyclic compounds like carboxylic acids. nih.gov The choice of the mobile phase (eluent) is critical for effective separation. A mixture of solvents, such as ethyl acetate and hexane, is often employed, with the polarity adjusted to achieve optimal separation. researchgate.net For acidic compounds that may streak or bind irreversibly to silica gel, a small amount of a modifying agent like acetic acid or triethylamine (B128534) can be added to the eluent to improve the separation. researchgate.netreddit.com

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative purification of small to moderate quantities, HPLC is an invaluable tool. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier), is commonly used for the analysis of aromatic carboxylic acids. nih.gov Ion-pair chromatography can also be employed to enhance the retention and separation of ionic species like carboxylic acids. nih.gov For the purification of heterocyclic systems, specialized columns such as gel permeation columns can be effective. researchgate.net

Extraction: Liquid-liquid extraction is a primary method for work-up and initial purification following a chemical reaction. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For carboxylic acids, adjusting the pH of the aqueous phase is a key strategy. At a basic pH, the carboxylic acid is deprotonated to its carboxylate salt, which is highly soluble in water and can be separated from non-acidic impurities that remain in the organic phase. Subsequently, acidifying the aqueous layer will precipitate the pure carboxylic acid, which can then be collected by filtration or extracted into a fresh portion of organic solvent. google.comresearchgate.net Reactive extraction, using an extractant like tri-n-octylphosphine oxide (TOPO) dissolved in a suitable diluent, can also be an effective method for the selective recovery of pyridine carboxylic acids from aqueous solutions. acs.org

Table 1: Overview of Purification Techniques for Heterocyclic Carboxylic Acids

| Purification Technique | Principle of Separation | Typical Solvents/Mobile Phases | Applicability for this compound |

| Recrystallization | Differential solubility at varying temperatures | Ethanol, Dioxane, Water nih.govchemrevlett.com | Final product purification, removal of soluble impurities. |

| Column Chromatography | Differential adsorption on a solid stationary phase | Ethyl Acetate/Hexane, Chloroform/Methanol researchgate.netreddit.com | Purification of intermediates and final product. |

| HPLC | Differential partitioning between stationary and mobile phases | Acetonitrile/Water, Methanol/Water (with pH modifiers) nih.gov | Purity analysis, small-scale preparative purification. |

| Extraction | Differential solubility in immiscible liquids | Water/Organic Solvents (e.g., Ethyl Acetate, DCM) researchgate.netliberty.edu | Post-reaction work-up, separation of acidic product from neutral/basic impurities. |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pyridazine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of alternative energy sources like microwave irradiation and the reduction or elimination of hazardous organic solvents.

Microwave-Assisted Synthesis of Pyridazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. georgiasouthern.edumdpi.com The direct interaction of microwave irradiation with polar molecules results in rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve selectivity.

In the context of pyridazine synthesis, microwave irradiation has been successfully employed in various reaction types, including cyclocondensation and multicomponent reactions. asianpubs.orgnih.gov For instance, the synthesis of pyridazinone derivatives has been achieved in minutes under microwave irradiation, whereas conventional heating required several hours. asianpubs.org Similarly, multicomponent reactions to form complex pyridazine structures have been efficiently carried out in a microwave oven, often using eco-friendly catalysts like chitosan. nih.gov This approach not only shortens reaction times but also aligns with the principles of green chemistry by improving energy efficiency. georgiasouthern.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridazine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Pyridazinone Synthesis | 5.2 hours | 1-3 minutes | Significant | asianpubs.org |

| Multicomponent Pyridazinedione Synthesis | Not reported | 4-8 minutes | High/Efficient | nih.gov |

| Cyclocondensation | Several days (reflux) | Several hours | Moderate to Good | mdpi.com |

| Fused Pyridazine Synthesis | 4 hours (90°C) | Not explicitly stated, but generally much faster | Not explicitly stated | thieme-connect.com |

Solvent-Free or Reduced-Solvent Reaction Conditions

A major goal of green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. The development of solvent-free or reduced-solvent reaction conditions for the synthesis of pyridazines is a significant step towards this goal.

Solvent-free reactions, often conducted by grinding the reactants together or by heating a neat mixture of reactants (sometimes under microwave irradiation), can lead to improved efficiency and a simplified work-up procedure, as the need for solvent removal is obviated. mdpi.com For example, the synthesis of certain pyridopyridazine (B8481360) derivatives has been successfully carried out under solventless conditions using microwave irradiation. mdpi.com

When a solvent is necessary, the use of greener alternatives is encouraged. Water, ethanol, and acetic acid are considered more environmentally benign solvents compared to chlorinated hydrocarbons or aprotic polar solvents like DMF. organic-chemistry.orggoogle.com For instance, the synthesis of pyridazine derivatives has been reported in solvents like ethanol and acetic acid. asianpubs.orgorganic-chemistry.org The use of water as a solvent is particularly advantageous due to its low cost, non-flammability, and minimal environmental impact. The purification of pyridine carboxylic acids can also be designed to utilize water as the primary solvent, for example, through crystallization from an aqueous solution. google.com These approaches not only reduce the environmental footprint of the synthesis but can also lead to safer and more economical processes.

Chemical Reactivity and Derivatization of 3 Chloropyridazine 4 Carboxylic Acid

Transformation of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can undergo numerous transformations, including esterification, amidation, reduction, and decarboxylation. These reactions allow for the introduction of diverse functionalities, modulating the molecule's physical and chemical properties.

Esterification is the process of converting a carboxylic acid into an ester. This reaction is fundamental in modifying the polarity and reactivity of the parent acid.

Research Findings: The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and its reversible nature means that the ester can be hydrolyzed back to the carboxylic acid and alcohol in the presence of water. byjus.comlearncbse.in To drive the reaction toward the formation of the ester, excess alcohol can be used, or water can be removed from the reaction mixture as it forms, for instance, by azeotropic distillation. masterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, milder methods are employed. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method proceeds at room temperature under non-acidic conditions and is effective even for sterically hindered alcohols. orgsyn.orgorganic-chemistry.org The reaction with DMAP as a catalyst is known to suppress the formation of side products and provide good yields. organic-chemistry.org

The choice of esterification method depends on the stability of the starting material and the desired yield. For a compound like 3-Chloropyridazine-4-carboxylic acid, the pyridazine (B1198779) ring is generally stable under these conditions, allowing for a range of esterification protocols.

Table 1: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄, HCl) | Heating (reflux) | Reversible; requires removal of water or excess alcohol for high yield. chemguide.co.ukmasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, catalytic DMAP | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions; suitable for acid-sensitive substrates and sterically hindered alcohols. orgsyn.orgorganic-chemistry.org |

The conversion of the carboxylic acid to a carboxamide is a crucial transformation, particularly in medicinal chemistry, where the amide bond is a core structural feature of many bioactive molecules. nih.govencyclopedia.pub

Research Findings: Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid must first be "activated". nih.gov This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Commonly used coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The process involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. The addition of HOBt is known to improve reaction rates and suppress side reactions. nih.gov For less reactive, electron-deficient amines, the use of an acyl transfer agent like DMAP in combination with EDC and a catalytic amount of HOBt can provide excellent yields. nih.gov Other reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have also been developed as efficient coupling agents for the amidation of carboxylic acids with amines under basic conditions. lookchemmall.com

These methods are applicable to this compound for the synthesis of a wide array of N-substituted 3-chloropyridazine-4-carboxamides. nih.govmdpi.com

Table 2: Reagents for Amidation of Carboxylic Acids

| Reagent System | Components | Role of Components | Application Notes |

|---|---|---|---|

| EDC / HOBt | EDC (a carbodiimide), HOBt (additive) | EDC activates the carboxylic acid; HOBt forms a reactive ester, suppresses side reactions, and reduces racemization. | A standard and widely used method for general amide bond formation. nih.gov |

| DCC / DMAP | DCC (a carbodiimide), DMAP (catalyst) | DCC activates the acid; DMAP acts as a highly effective acyl-transfer catalyst. | Very efficient but the dicyclohexylurea byproduct can complicate purification. nih.gov |

| HATU / DIPEA | HATU (a phosphonium (B103445) salt), DIPEA (a non-nucleophilic base) | HATU is a highly efficient coupling reagent; DIPEA neutralizes acids formed during the reaction. | Often used for difficult couplings, including with sterically hindered or electron-poor amines. nih.gov |

Reduction of the carboxylic acid moiety provides access to the corresponding primary alcohol or aldehyde, which are themselves valuable synthetic intermediates.

Research Findings: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. chemguide.co.ukchemistrysteps.com Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukchemistrysteps.com The reaction proceeds through an aldehyde intermediate, but this intermediate is more reactive than the starting carboxylic acid and is immediately reduced further, making it impossible to isolate the aldehyde under these conditions. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemguide.co.ukchemistrysteps.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of selectively reducing carboxylic acids to alcohols. chemistrysteps.com

The partial reduction of a carboxylic acid to an aldehyde is more complex and cannot be achieved in a single step with common reagents. A common strategy involves a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an ester or an acid chloride. This derivative can then be reduced to the aldehyde using specific reducing agents under controlled conditions, typically at low temperatures (-78 °C), to prevent over-reduction to the alcohol. libretexts.org For example, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), and acid chlorides can be reduced using the less reactive lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Table 3: Reduction of Carboxylic Acids and Derivatives

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| Carboxylic Acid | LiAlH₄, then H₃O⁺ | Primary Alcohol | Anhydrous ether (THF, Et₂O), room temperature. chemguide.co.ukchemistrysteps.com |

| Carboxylic Acid | BH₃·THF, then H₃O⁺ | Primary Alcohol | THF, room temperature. chemistrysteps.com |

| Ester | DIBAL-H, then H₂O | Aldehyde | Low temperature (-78 °C) to prevent over-reduction. libretexts.org |

| Acid Chloride | LiAlH(Ot-Bu)₃, then H₂O | Aldehyde | Low temperature (-78 °C); milder reagent prevents over-reduction. libretexts.org |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). This reaction can be a key step in synthesis to replace a directing group with a hydrogen atom.

Research Findings: The decarboxylation of simple carboxylic acids typically requires high temperatures. libretexts.org However, for heteroaromatic carboxylic acids, the reaction can be facilitated, especially when the resulting carbanion intermediate is stabilized by the electron-withdrawing nature of the heteroaromatic ring. The presence of electron-withdrawing groups on the ring can further promote this reaction. libretexts.org

Various catalytic systems have been developed to achieve decarboxylation under milder conditions. For instance, silver carbonate (Ag₂CO₃) in the presence of acetic acid has been shown to effectively catalyze the protodecarboxylation of various heteroaromatic carboxylic acids in DMSO. organic-chemistry.org Copper-based catalysts are also widely used in decarboxylative coupling reactions. nih.gov The specific conditions required for the decarboxylation of this compound would depend on the desired outcome, whether it is simple removal of the -COOH group to yield 3-chloropyridazine (B74176) or a more complex decarboxylative coupling reaction. Control over the reaction is achieved by careful selection of catalyst, solvent, and temperature. organic-chemistry.orgnih.gov

Table 4: Selected Methods for Decarboxylation

| Method | Reagents/Catalyst | Typical Conditions | Substrate Scope |

|---|---|---|---|

| Thermal Decarboxylation | Heat | High temperatures (e.g., >200 °C) | Generally for acids that form stable carbanion/radical intermediates. libretexts.org |

| Silver-Catalyzed Protodecarboxylation | Ag₂CO₃, Acetic Acid | DMSO, heating | Effective for various heteroaromatic carboxylic acids. organic-chemistry.org |

| Hunsdiecker Reaction | Silver salt of the acid, Bromine (Br₂) | Inert solvent (e.g., CCl₄), heating | Decarboxylative halogenation to form an alkyl/aryl halide. libretexts.org |

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridazine Ring

The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the ring susceptible to nucleophilic attack, particularly when substituted with a good leaving group like chlorine. This reaction is known as Nucleophilic Aromatic Substitution (SNAr). youtube.comnih.gov

The SNAr reaction is a cornerstone of heterocyclic chemistry, allowing for the functionalization of the pyridazine core.

Research Findings: The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride ion) to restore aromaticity. libretexts.org The rate of this reaction is highly dependent on the electronic properties of the ring and its substituents.

For this compound, the pyridazine ring is strongly activated towards nucleophilic attack. The two ring nitrogens act as powerful electron-withdrawing groups, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and stabilizing the negative charge in the Meisenheimer intermediate. wuxiapptec.comwuxiapptec.com The carboxylic acid group at the C4 position further enhances this activation through its own electron-withdrawing inductive and resonance effects.

The chlorine atom at the C3 position is ortho to the N2 nitrogen atom. Positions ortho and para to the electron-withdrawing heteroatoms are the most activated sites for SNAr. libretexts.org Therefore, the C3 position is electronically primed for substitution by a wide range of nucleophiles, such as amines, alkoxides, and thiols. nih.govnih.govgoogle.com The regioselectivity of SNAr reactions on substituted dihalopyrimidines and other heterocycles is sensitive to both electronic and steric effects, but the electronic activation provided by the adjacent nitrogen and the C4-carboxylic acid group strongly favors substitution at the C3 position in this molecule. wuxiapptec.comresearchgate.net Computational studies on similar systems confirm that the energy barrier for nucleophilic attack is lower at positions activated by adjacent electron-withdrawing groups. wuxiapptec.com

Table 5: Electronic Factors Influencing SNAr on the Chloropyridazine Ring

| Structural Feature | Electronic Effect | Impact on SNAr Reactivity |

|---|---|---|

| Ring Nitrogen Atoms (N1, N2) | Strongly electron-withdrawing (inductive and resonance) | Activates the entire ring towards nucleophilic attack; stabilizes the negative charge of the Meisenheimer intermediate. libretexts.org |

| Chlorine Substituent (at C3) | Good leaving group; inductively electron-withdrawing. | Serves as the site of substitution; its electron-withdrawing nature further activates the ring. |

| Carboxylic Acid Group (at C4) | Electron-withdrawing (inductive and resonance) | Enhances the overall electron-deficiency of the ring, increasing the rate of nucleophilic attack. |

| Position of Chlorine (C3) | Ortho to a ring nitrogen (N2) | This position is highly activated for nucleophilic attack due to strong resonance stabilization of the intermediate by the adjacent nitrogen. libretexts.org |

Amination Reactions and Formation of Amino-Pyridazine Derivatives

The chlorine atom at the C3 position of this compound is readily displaced by various nitrogen nucleophiles, providing a direct route to a diverse range of 3-amino-pyridazine derivatives. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

The reaction of 3,6-dichloropyridazine (B152260) with ammonia (B1221849) water serves as a foundational example of amination on the pyridazine core, yielding 3-amino-6-chloropyridazine. google.com This process is typically conducted in a suitable solvent at temperatures ranging from 30-180°C. google.com While this example does not use this compound directly, it illustrates the susceptibility of the chloro-substituent to amination. The carboxylic acid group on the target molecule would likely influence reactivity and may require protection or specific reaction conditions.

More complex amino-pyridazine derivatives can be synthesized by reacting chloropyridazines with various primary and secondary amines. These reactions can lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry. For instance, the reaction of substituted hydrazinyl-chloropyridazines with nitrogen nucleophiles like hydroxylamine (B1172632) hydrochloride and hydrazine (B178648) hydrate (B1144303) can yield fused pyridazino-triazine derivatives. nih.gov

The synthesis of N-substituted 3-amino-4-halopyridines has been achieved through reductive amination, although this approach can be challenging due to the basicity of the aminopyridine ring, which can buffer the reaction. nih.gov Alternative multi-step procedures involving protection of the amino group, alkylation, and deprotection are sometimes employed to achieve better yields. nih.gov

| Reactant | Reagent | Product | Yield | Reference |

| 3,6-dichloropyridazine | Ammonia water | 3-amino-6-chloropyridazine | High | google.com |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Hydrazine hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Not specified | nih.gov |

| 3-amino-4-chloropyridine | Various aldehydes | N-substituted 3-amino-4-chloropyridines | Moderate to High | nih.gov |

Reactions with Oxygen and Sulfur Nucleophiles

Similar to amination, the chlorine atom in this compound can be substituted by oxygen and sulfur nucleophiles. These reactions are important for synthesizing pyridazine derivatives containing ether, ester, and thioether functionalities.

Oxygen Nucleophiles: Reactions with alkoxides (from alcohols) or phenoxides (from phenols) can yield the corresponding 3-alkoxy- or 3-aryloxy-pyridazine-4-carboxylic acids. The reactivity of the carboxylic acid itself, which is generally low towards nucleophiles, means the substitution primarily occurs at the C-Cl bond. khanacademy.orgyoutube.com To avoid potential side reactions or to enhance solubility, the carboxylic acid group might be converted to an ester prior to the nucleophilic substitution.

Sulfur Nucleophiles: Thiols and their corresponding thiolate anions are potent nucleophiles and react readily with chloropyridazines. msu.edu The reaction of a pyridazinethione derivative with chloroacetic acid, for example, leads to the formation of a pyridazino-thiazine system, demonstrating the utility of sulfur nucleophiles in constructing more complex heterocyclic frameworks. nih.gov

Electrophilic Aromatic Substitution on the Pyridazine Ring

Electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are generally difficult on the pyridazine ring. wikipedia.org The pyridazine nucleus is electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates the ring towards attack by electrophiles. youtube.com

Furthermore, the presence of a carboxylic acid group, a meta-directing deactivating group, further reduces the ring's nucleophilicity. numberanalytics.com Consequently, forcing conditions are often required for such reactions, which can lead to low yields and side reactions. numberanalytics.com For benzene, common SEAr reactions include nitration using a nitronium ion, sulfonation with fuming sulfuric acid, and halogenation catalyzed by a Lewis acid. wikipedia.org However, for this compound, the combined deactivating effects of the pyridazine nitrogens and the carboxyl group make electrophilic substitution synthetically challenging and not a commonly employed strategy for its functionalization. masterorganicchemistry.comlibretexts.org

Metal-Catalyzed Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the derivatization of this compound.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org For this compound, the chlorine atom serves as the halide leaving group. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position.

The general mechanism involves the oxidative addition of the chloropyridazine to a Pd(0) catalyst, followed by transmetalation with a boronic acid or its ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with heteroaryl chlorides which can be less reactive than bromides or iodides. tcichemicals.comrsc.org Nickel catalysts have also emerged as a cost-effective alternative for coupling challenging substrates. tcichemicals.comnih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Reference |

| Aryl/Heteroaryl Halide (e.g., this compound) | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) precatalyst + Ligand (e.g., phosphine) + Base | 3-Aryl/Vinyl-pyridazine-4-carboxylic acid | wikipedia.orgtcichemicals.com |

| Heteroaryl Halide | Heteroarylboronic Ester | Pd-CataCXiumA-G3 / TMSOK | Biheteroaryl compound | nih.gov |

| 3-Iodoindazole | Pinacol Vinyl Boronate | Pd(dppf)Cl2 / K2CO3 | 3-Vinylindazole | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction provides a powerful alternative to traditional SNAr amination, often proceeding under milder conditions and with a broader substrate scope, including the coupling of less nucleophilic amines. libretexts.orgacsgcipr.org

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, enabling the coupling of a wide array of aryl halides (including chlorides) with primary amines, secondary amines, and even ammonia equivalents. wikipedia.orgorganic-chemistry.org For this compound, this reaction would install a substituted amino group at the C3 position. Optimization of the palladium precatalyst, ligand, and base is essential for efficient coupling. nih.gov

| Aryl Halide | Amine | Catalyst System | Product | Reference |

| Aryl Halide (e.g., this compound) | Primary or Secondary Amine | Pd source + Phosphine Ligand + Base (e.g., NaOtBu) | N-Aryl/Heteroaryl Amine | wikipedia.orgacsgcipr.org |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]2 / TrixiePhos / t-BuOLi | N-phenylcarbazole | nih.gov |

| Aryl Halides | Ammonia | Pd catalyst / Ligand | Primary Arylamines | organic-chemistry.org |

Beyond Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can be applied to functionalize this compound. These reactions expand the range of accessible derivatives.

Heck Reaction: This reaction couples the aryl halide with an alkene to form a substituted alkene, typically using a palladium catalyst and a base. youtube.com This would allow for the introduction of vinyl-type substituents at the C3 position of the pyridazine ring.

Sonogashira Coupling: This involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is a reliable method for synthesizing aryl alkynes.

Stille Coupling: This reaction uses an organotin reagent as the coupling partner with the aryl halide under palladium catalysis. While effective, the toxicity of organotin compounds is a significant drawback. youtube.com

Negishi Coupling: This method employs an organozinc reagent to couple with the aryl halide, catalyzed by palladium or nickel. Organozinc reagents are highly reactive but can be sensitive to air and moisture. youtube.com

Each of these methodologies offers a unique pathway to derivatize the this compound scaffold, enabling the synthesis of a wide array of complex molecules.

Heterocyclic Annulation and Fused Ring System Formation

The strategic positioning of functional groups on the this compound core enables its use as a key building block in annulation reactions, leading to the formation of more complex, fused heterocyclic structures. These reactions typically involve the sequential or one-pot transformation of the chloro and carboxylic acid moieties to introduce new rings.

Synthesis of Pyridopyridazines

The construction of the pyridopyridazine (B8481360) ring system from this compound necessitates the formation of a second pyridine (B92270) ring fused to the initial pyridazine core. While direct cyclization pathways from the parent acid are not extensively documented, synthetic strategies often involve the initial conversion of the 3-chloro group to an amino functionality. This transformation sets the stage for subsequent cyclization reactions.

One established method for the synthesis of related pyridopyridazinone derivatives is the Japp-Klingemann reaction. This approach has been utilized to synthesize 3,8-disubstituted pyridopyridazinones starting from 2-chloro-3-aminopyridine. mdpi.com A diazonium salt intermediate is coupled with a β-ketoester, such as ethyl 2-methylacetoacetate, to form a hydrazone, which is then cyclized under acidic conditions, for instance, using polyphosphoric acid, to yield the pyridopyridazinone. mdpi.com Although this example starts from a pyridine derivative, the underlying principle of using an amino-substituted chloro-heterocycle as a precursor for hydrazone formation and subsequent cyclization is a relevant strategy.

Another approach involves the Widman-Stoermer synthesis, which has been applied to prepare pyrido[3,4-c]pyridazine (B3354903) derivatives from 4-alkenyl-3-aminopyridines. mdpi.com This reaction proceeds via a one-pot diazotization and cyclization sequence. Furthermore, Borsche-type cyclizations of acyl-substituted aminopyridines have been described for the synthesis of pyridopyridazinone analogs. researchgate.net These established methods highlight the importance of the 3-amino-4-substituted pyridazine intermediate, which can be conceptually derived from this compound, as a key precursor for accessing the pyridopyridazine scaffold. The carboxylic acid group at the 4-position can be envisioned as a handle for introducing the necessary functionality for the second ring closure.

Table 1: Synthetic Strategies for Pyridopyridazine Ring Systems

| Starting Material Type | Reaction Name/Type | Key Intermediates | Resulting Structure |

| Aminopyridine derivative | Widman-Stoermer synthesis | Diazonium salt | Pyrido[3,4-c]pyridazine |

| Chloro-aminopyridine | Japp-Klingemann reaction | Hydrazone | Pyridopyridazinone |

| Acyl-aminopyridine | Borsche cyclization | - | Pyridopyridazinone analog |

| 4-Methyl pyridazin-6-one | Condensation with DMFDMA | Enamine | Pyrido[3,4-c]pyridazine-3,8-dione |

Formation of Triazolopyridazines

The synthesis of triazolopyridazines from this compound involves the annulation of a triazole ring onto the pyridazine core. A key synthetic intermediate for this transformation is a 3-hydrazinopyridazine derivative. The reaction of 3-chloropyridazines with hydrazine hydrate is a common method to introduce the hydrazino group. mdpi.com

A plausible synthetic route commences with the esterification of this compound to its corresponding ethyl ester, for example, ethyl 3-chloropyridazine-4-carboxylate. uni.lu This ester can then be reacted with hydrazine hydrate to substitute the chloro group and form ethyl 3-hydrazinopyridazine-4-carboxylate. Subsequent intramolecular cyclization or reaction with a one-carbon synthon can lead to the formation of the triazole ring.

Research has demonstrated the synthesis of 6-substituted- mdpi.comresearchgate.netsemanticscholar.orgtriazolo[4,3-b]pyridazine-3-carboxylic acids via the enzymatic hydrolysis of the corresponding alkyl esters. researchgate.net This finding supports the viability of a synthetic strategy that proceeds through an ester intermediate. The cyclization of 2-hydrazinopyridines with various reagents is a well-established method for forming the mdpi.comresearchgate.netsemanticscholar.orgtriazolo[4,3-a]pyridine ring system, which is structurally analogous to the target triazolopyridazines. researchgate.net For instance, the reaction of 2-hydrazinopyridines with carboxylic acids can directly yield triazolopyridines. researchgate.net

Table 2: Key Reactions in the Synthesis of Triazolopyridazines

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Esterification | Ethanol (B145695), Acid catalyst (e.g., H₂SO₄) | Ethyl 3-chloropyridazine-4-carboxylate |

| 2 | Hydrazinolysis | Hydrazine hydrate | Ethyl 3-hydrazinopyridazine-4-carboxylate |

| 3 | Cyclization | Heat or Acid/Base catalysis | mdpi.comresearchgate.netsemanticscholar.orgTriazolo[4,3-b]pyridazine derivative |

Imidazopyridazine Derivatives

The construction of imidazopyridazine derivatives from this compound typically proceeds through a 3-aminopyridazine (B1208633) intermediate. The chloro group at the 3-position can be displaced by an amino group through nucleophilic aromatic substitution. While direct amination of this compound can be challenging, the reaction may be facilitated by using the corresponding ester or by employing specific reaction conditions. Reductive amination of related chloro-pyridines has been achieved using various reagents and catalysts. nih.gov

Once the 3-aminopyridazine-4-carboxylic acid or its ester is obtained, the imidazole (B134444) ring can be formed by reacting it with an α-haloketone. This is a classic and widely used method for the synthesis of imidazo[1,2-b]pyridazines. The reaction involves the initial N-alkylation of the amino group of the pyridazine by the α-haloketone, followed by intramolecular cyclization and dehydration to form the fused imidazole ring.

The synthesis of various imidazo[1,2-b]pyridazine (B131497) derivatives has been reported starting from 3-aminopyridazines and α-haloketones such as ethyl bromopyruvate or 4-bromoacetoacetate. semanticscholar.org This general strategy can be adapted to the synthesis of imidazopyridazines bearing a carboxylic acid or a related functional group at the 7-position, originating from the 4-position of the starting material.

Table 3: General Synthesis of Imidazopyridazine Derivatives

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Amination | Ammonia or amine source | 3-Aminopyridazine-4-carboxylic acid derivative |

| 2 | Cyclization | α-Haloketone (e.g., bromoacetone) | Imidazo[1,2-b]pyridazine derivative |

Advanced Spectroscopic and Computational Analysis of 3 Chloropyridazine 4 Carboxylic Acid and Its Derivatives

Elucidation of Molecular Structure through Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 3-Chloropyridazine-4-carboxylic acid by providing information on the chemical environment of each proton (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a pyridazine (B1198779) derivative is characterized by signals in the aromatic region. For this compound, two distinct signals are expected for the two protons on the pyridazine ring. The proton at the C5 position and the proton at the C6 position would appear as doublets due to coupling with each other. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the carboxylic acid group. The acidic proton of the carboxyl group is typically highly deshielded and appears as a broad singlet at a downfield chemical shift, often in the 10-13 ppm range, although this signal can be exchangeable with deuterium (B1214612) oxide (D₂O). libretexts.org Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region, but in an aromatic system like pyridazine, the ring protons are found further downfield. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in the 160-180 ppm region. libretexts.org The four carbon atoms of the pyridazine ring would have distinct chemical shifts influenced by their position relative to the substituents (Cl, COOH) and the ring nitrogens. In a study on the related compound, 3,6-dichloropyridazine-4-carboxylic acid (DPC), ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide a theoretical basis for assigning the experimental chemical shifts. For DPC, the calculated shifts provide a reference for predicting the shifts in this compound, where the removal of the chlorine at the 6-position would lead to an upfield shift for C6 and adjacent carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C3 | - | ~150-155 |

| C4 | - | ~135-140 |

| C5 | ~8.0-8.5 (d) | ~130-135 |

| C6 | ~9.0-9.5 (d) | ~155-160 |

| COOH | ~10-13 (br s) | ~165-170 |

Note: These are estimated values based on general principles and data from related compounds. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. The most characteristic is the strong, broad O-H stretching vibration of the carboxylic acid dimer, which typically appears in the 2500-3300 cm⁻¹ region. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid dimer gives rise to a strong, sharp band around 1710 cm⁻¹. libretexts.org Other significant bands include C-H stretching for the aromatic protons (around 3000-3100 cm⁻¹), C=N and C=C stretching vibrations of the pyridazine ring (typically in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration, which is expected at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Aromatic ring stretching vibrations are often strong in Raman spectra.

A detailed vibrational analysis was performed on the related compound 3,6-dichloropyridazine-4-carboxylic acid (DPC) using experimental FT-IR and FT-Raman spectroscopy, supported by DFT calculations. researchgate.net For DPC, the C=O stretching mode was observed at 1729 cm⁻¹ in the IR spectrum. researchgate.net The study provided a detailed assignment of many vibrational modes based on potential energy distribution (PED) calculations, which could serve as a valuable reference for interpreting the spectra of this compound. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for Carboxylic Acid and Pyridazine Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch (dimer) | 1680-1725 | Strong |

| Pyridazine Ring | C-H stretch | 3000-3100 | Medium |

| Pyridazine Ring | C=C / C=N stretch | 1400-1600 | Medium-Strong |

| Chloroalkane | C-Cl stretch | 600-800 | Medium |

Source: General spectroscopic data tables. libretexts.orgpressbooks.pub

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₅H₃ClN₂O₂), the expected monoisotopic mass is approximately 157.9883 u.

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is expected, which is a clear indicator of the presence of a single chlorine atom in the molecule. libretexts.org

The fragmentation pattern in the mass spectrum provides structural information. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group or parts of it. For this compound, key fragmentation could involve the loss of •OH (M-17), •COOH (M-45), or the elimination of CO₂ (M-44). The most common fragmentation for carboxylic acid derivatives is often the cleavage of the C-Y bond to form a stable acylium ion (R-CO⁺). libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound has not been reported in the surveyed literature, studies on similar molecules, such as other substituted pyridazine carboxylic acids and chlorobenzoic acids, provide insight into the likely solid-state structure. nih.govmdpi.com Carboxylic acids commonly form centrosymmetric hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. mdpi.com

For this compound, it is highly probable that the molecules would crystallize as such dimers. Beyond this primary interaction, the crystal packing would be further stabilized by other intermolecular forces, including π–π stacking interactions between the pyridazine rings and potentially weaker C-H···O or C-H···N hydrogen bonds. The presence of the chlorine atom could also lead to halogen bonding interactions (C-Cl···N or C-Cl···O), which can play a significant role in directing the crystal packing. mdpi.com A crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, for example, revealed a dimeric structure formed through hydrogen bonds between the carboxylic acid groups. nih.gov

Table 3: Typical Bond Lengths (Å) and Angles (°) in Related Structures

| Bond/Angle | Type | Typical Value | Reference Compound |

| C=O | Carbonyl | 1.21 - 1.24 | 4,5-Dichloropyridazin-3-(2H)-one mdpi.com |

| C-O | Carboxyl | 1.30 - 1.36 | 4,5-Dichloropyridazin-3-(2H)-one mdpi.com |

| N-N | Pyridazine | 1.33 - 1.35 | 4,5-Dichloropyridazin-3-(2H)-one mdpi.com |

| C-Cl | Chloro-Aryl | 1.71 - 1.74 | 4,5-Dichloropyridazin-3-(2H)-one mdpi.com |

| O-C=O | Angle | ~123° | General Carboxylic Acids |

| C-C-C | Angle | ~120° | Aromatic Rings |